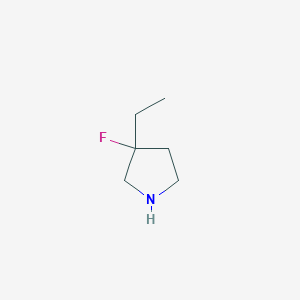

3-Ethyl-3-fluoropyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12FN |

|---|---|

Molecular Weight |

117.16 g/mol |

IUPAC Name |

3-ethyl-3-fluoropyrrolidine |

InChI |

InChI=1S/C6H12FN/c1-2-6(7)3-4-8-5-6/h8H,2-5H2,1H3 |

InChI Key |

ZGRJHMKJQXTZME-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCNC1)F |

Origin of Product |

United States |

Modulation of Physicochemical Properties Via Bioisosterism:fluorine is Often Employed As a Bioisostere for a Hydrogen Atom.nih.govwhile Similar in Size, Its High Electronegativity Imparts Vastly Different Properties. Substituting Hydrogen with Fluorine Can:

Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s). Placing fluorine at a site that is susceptible to oxidative metabolism can block this pathway, thereby increasing the drug's half-life and bioavailability. patsnap.comnih.gov

Improve Membrane Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets. leapchem.com

Increase Binding Affinity: The polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with amino acid residues in a protein's binding pocket. It can also form non-classical hydrogen bonds (C-F···H-N), further anchoring the molecule to its target. nih.gov

Fine Tuning of Basicity Pka :the Strong Electron Withdrawing Nature of Fluorine Significantly Influences the Pka of Nearby Functional Groups. when Placed at the C3 Position of a Pyrrolidine Ring, the Fluorine Atom Lowers the Basicity of the Ring Nitrogen.acs.orgthis Modulation is a Critical Design Element, As the Ionization State of a Molecule Affects Its Solubility, Cell Permeability, Receptor Binding, and Potential for Off Target Effects Like Herg Channel Inhibition. by Carefully Positioning Fluorine, Chemists Can Adjust the Pka to an Optimal Range, Balancing the Requirements for Aqueous Solubility and Membrane Penetration to Achieve a Favorable Pharmacokinetic Profile.

| Design Principle | Effect of Fluorination on the Pyrrolidine (B122466) Scaffold | Impact on Drug Properties | Reference |

|---|---|---|---|

| Conformational Control | Induces a preferred ring pucker (endo/exo) via the gauche effect. | Pre-organizes the molecule for optimal target binding; increases potency and selectivity. | beilstein-journals.orgacs.orgnih.gov |

| Metabolic Stabilization | The strong C-F bond blocks sites of oxidative metabolism. | Increases drug half-life and overall exposure (bioavailability). | patsnap.comnih.gov |

| Enhanced Binding Affinity | Creates new dipole-dipole and hydrogen bonding interactions with the target protein. | Improves potency and ligand efficiency. | nih.gov |

| pKa Modulation | Lowers the basicity of the pyrrolidine nitrogen due to inductive effects. | Optimizes solubility, membrane permeability, and reduces off-target ion channel activity. | acs.org |

Chemical Reactivity and Derivatization Pathways of 3 Ethyl 3 Fluoropyrrolidine

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, making nucleophilic substitution at a tertiary, fluorinated carbon center challenging. Such reactions, proceeding through either an SN1 or SN2 mechanism, would depend heavily on the reaction conditions, the nature of the incoming nucleophile, and the stability of any potential carbocation intermediate. No studies detailing the substitution of the fluorine atom in 3-Ethyl-3-fluoropyrrolidine have been identified.

Functional Group Transformations on Pyrrolidine (B122466) Ring Substituents

This section would typically explore the chemical modifications of the core pyrrolidine structure.

Esterification and Amide Bond Formation

The secondary amine of the pyrrolidine ring is expected to be reactive towards carboxylic acids and their derivatives to form amides. This is a common transformation for related compounds like (S)-(+)-3-fluoropyrrolidine hydrochloride, which is used to prepare various amide derivatives. sigmaaldrich.comsigmaaldrich.com Amide bond formation is a cornerstone of medicinal chemistry, often facilitated by coupling reagents or by converting the carboxylic acid to a more reactive species like an acyl fluoride. nih.gov However, no specific examples of esterification or amidation reactions starting with this compound are documented in the available literature.

Oxidation and Reduction Pathways

The pyrrolidine ring can be subject to various oxidation and reduction reactions, potentially leading to the formation of corresponding pyrrolines, pyrroles, or ring-opened products. The specific outcomes would be dictated by the reagents employed. Research on these transformations for this compound is not available.

Cyclization Reactions and Formation of Polycyclic Compounds

Pyrrolidine derivatives are often key intermediates in the synthesis of more complex, polycyclic nitrogen-containing compounds, including various alkaloids. mdpi.com These syntheses can involve intramolecular cyclization reactions or intermolecular cycloadditions. While there is extensive research on cyclization reactions to form pyrrolidine-containing structures, nih.govresearchgate.net none specifically utilize this compound as a starting material.

Chemical Interconversions and Derivatization for Complex Molecular Architectures

The functional groups of this compound—the secondary amine and the fluoro-ethyl group—present opportunities for a wide range of chemical modifications to build complex molecules. The secondary amine, for instance, could be alkylated or arylated. Despite the synthetic potential, specific derivatization schemes for this compound are not described in the scientific literature.

Coordination Chemistry: Interactions with Metal Centers

The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons, allowing it to act as a ligand and coordinate with various metal centers. The coordination chemistry of related fluorinated pyrrolidines has been explored in the context of creating novel materials with specific electronic or magnetic properties. ossila.com For example, the secondary amine in (S)-(+)-3-fluoropyrrolidine hydrochloride enables its use as a ligand for metal complexes, such as in cadmium-based perovskite ferroelectrics. ossila.com However, studies on the coordination chemistry and metal complexes of this compound have not been found.

Role of the 3 Ethyl 3 Fluoropyrrolidine Scaffold in Advanced Medicinal Chemistry Research

The Pyrrolidine (B122466) Moiety as a Privileged Pharmacophore in Drug Design

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, widely recognized as a "privileged pharmacophore." frontiersin.orgnih.gov This distinction arises from its frequent appearance in the core structure of a vast array of biologically active compounds, including natural alkaloids, vitamins, and numerous synthetic drugs. mdpi.comwikipedia.org Its prevalence in FDA-approved drugs underscores its significance in therapeutic design. frontiersin.orgnih.gov The structural and physicochemical properties of the pyrrolidine scaffold contribute to its success in drug discovery. The sp³-hybridized nature of its carbon atoms allows for a three-dimensional exploration of chemical space, a desirable trait for effective interaction with biological targets. nih.govresearchgate.net

The versatility of the pyrrolidine moiety is further enhanced by the presence of a nitrogen atom, which can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, facilitating crucial interactions with protein targets. taylorfrancis.com This ability to engage in various non-covalent interactions, coupled with its potential to improve aqueous solubility and other pharmacokinetic properties, makes the pyrrolidine ring an attractive structural motif for medicinal chemists. taylorfrancis.com The inherent chirality of substituted pyrrolidines also provides an opportunity to explore stereochemical influences on biological activity. nih.gov The non-planar, "puckered" conformation of the ring, often described as "pseudorotation," contributes to its increased three-dimensional coverage, allowing for a more precise fit into the binding sites of enzymes and receptors. nih.govresearchgate.net

Structural-Activity Relationship (SAR) Studies in Pyrrolidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyrrolidine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential across various disease areas, including cancer, infectious diseases, and neurological disorders. frontiersin.orgbohrium.com These studies systematically investigate how modifications to the pyrrolidine scaffold, such as the nature, position, and stereochemistry of substituents, impact the compound's efficacy and selectivity. bohrium.comresearchgate.net

The diverse substitution patterns on the pyrrolidine ring have been shown to significantly affect the activity and selectivity of these compounds. bohrium.com For instance, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies revealed that small, lipophilic substituents at the 3-position of the phenyl group attached to the pyrrolidine amide were preferable for optimal potency. nih.gov Furthermore, the nature of the linker connecting different parts of the molecule can influence both inhibitory potency and selectivity against related enzymes. nih.govrsc.org The molecular diversity and complexity of pyrrolidine-based molecules allow for the design and development of more active and less toxic drug candidates by carefully considering SAR and quantitative structure-activity relationship (QSAR) insights during the synthetic process. frontiersin.org The continuous exploration of the pyrrolidine pharmacophore through SAR is crucial for establishing more definitive relationships between structure and action, and for understanding the underlying mechanisms of action of these molecules. bohrium.com

Stereochemical Influence on Molecular Recognition and Biological Profile

The differential binding of stereoisomers can lead to significant variations in their pharmacological effects. One isomer may exhibit the desired therapeutic activity, while another may be less active, inactive, or even produce undesirable side effects. nih.gov Therefore, the enantioselective synthesis of substituted pyrrolidines is of paramount importance in medicinal chemistry to obtain the desired, biologically active isomer. mdpi.commappingignorance.orgresearchgate.netcitedrive.comnih.gov The ability to generate specific stereoisomers allows for a more precise probing of the target's binding site and can lead to the development of drugs with improved potency and a better safety profile. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the powerful methods for the enantioselective synthesis of substituted pyrrolidines, capable of creating multiple new stereocenters with high control. mappingignorance.org The chemical and biological properties of substituted pyrrolidine derivatives are intrinsically linked to their relative stereochemistry, making stereocontrol a key consideration in the design of new therapeutic agents. beilstein-journals.orgbeilstein-journals.org

Impact of Fluorine Substitution on Molecular Properties Relevant to Bioactivity

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties. tandfonline.combohrium.comresearchgate.net Even the substitution of a single hydrogen atom with fluorine can have a profound impact on a molecule's biological activity. tandfonline.com In the context of the 3-ethyl-3-fluoropyrrolidine scaffold, the presence of the fluorine atom can significantly influence its bioactivity through several mechanisms.

Modulation of Conformational Rigidity and Dynamics

Fluorine substitution can exert a substantial effect on the conformational preferences of a molecule. bohrium.comnih.gov This is due to the unique electronic properties and small size of the fluorine atom. The introduction of fluorine can alter the molecule's conformational landscape through stereoelectronic effects, such as the gauche effect. beilstein-journals.orgbeilstein-journals.orgchemtube3d.com The gauche effect describes the tendency of certain substituents to favor a gauche (60° dihedral angle) arrangement over an anti (180° dihedral angle) arrangement. In fluorinated pyrrolidines, a gauche interaction between the fluorine atom and a substituent on an adjacent carbon can favor a specific conformation. chemtube3d.com

This conformational control can be particularly important for pyrrolidine derivatives, as the five-membered ring is inherently flexible. beilstein-journals.orgbeilstein-journals.org By inducing a more rigid or a specific preferred conformation, fluorine substitution can pre-organize the molecule for optimal binding to its biological target, potentially leading to an increase in binding affinity and activity. Selective fluorination of the pyrrolidine ring in proline motifs, for example, has been shown to induce significant conformational changes that impact the structure and biological roles of modified peptides and proteins. beilstein-journals.orgbeilstein-journals.org

Influence on Molecular Interactions (e.g., C-F···N+ Interactions)

The highly electronegative nature of the fluorine atom allows it to participate in a range of non-covalent interactions that can influence molecular recognition and binding affinity. While the fluorine atom is a poor hydrogen bond acceptor, it can engage in favorable electrostatic interactions with partial or full positive charges. nih.gov In the context of a 3-fluoropyrrolidinium cation, where the nitrogen atom is protonated, an attractive electrostatic interaction between the positively charged nitrogen (N+) and the partially negative fluorine atom (Fδ−) can occur. nih.gov This intramolecular C-F···N+ interaction can stabilize a specific conformation of the pyrrolidine ring, often favoring a cis relationship between the fluorine and the nitrogen. nih.gov

The this compound Scaffold as a Building Block for Complex Bioactive Molecules

The this compound scaffold, and its close analogs like 3-fluoropyrrolidine, are highly valued as chiral building blocks for the construction of more complex and biologically active molecules. chemimpex.comleapchem.com Their utility stems from the presence of a secondary amine, which serves as a versatile chemical handle for elaboration, and the stereodefined fluorine substituent that imparts favorable drug-like properties. While this compound is a specific embodiment of this class, its functional role is well-illustrated by the extensive use of its parent compound, (S)-3-fluoropyrrolidine, in the synthesis of advanced therapeutic candidates.

The secondary amine of the pyrrolidine ring allows for straightforward attachment to larger molecular frameworks through nucleophilic substitution or amide bond formation. ossila.com This enables the integration of the fluorinated pyrrolidine moiety into diverse chemical structures to probe structure-activity relationships (SAR) and optimize lead compounds. For instance, research has shown that (S)-(+)-3-Fluoropyrrolidine hydrochloride is a key precursor for preparing a range of potent enzyme inhibitors and antimicrobial agents. leapchem.com

Key examples of complex bioactive molecules synthesized using this scaffold class include:

Dipeptidyl Peptidase IV (DPP-4) Inhibitors: Fluorinated pyrrolidine amides have been developed as potent inhibitors of DPP-4, a key target in the management of type 2 diabetes. The pyrrolidine scaffold serves to correctly position the functional groups that interact with the enzyme's active site.

Antitrypanosomal Agents: The scaffold is used to construct novel urea (B33335) derivatives that show significant activity against Trypanosoma brucei and Trypanosoma cruzi, the parasites responsible for African trypanosomiasis (sleeping sickness) and Chagas disease, respectively.

Kinase Inhibitors: A pyrazolopyridazine inhibitor of a tyrosine-regulated kinase was modified with an (S)-(+)-3-fluoropyrrolidine hydrochloride to achieve a pIC₅₀ of 6.73, demonstrating the scaffold's utility in this therapeutic area. ossila.com

The synthesis of these complex molecules often involves multi-step sequences where the fluorinated pyrrolidine is introduced as a complete unit. A common and powerful method for constructing the pyrrolidine ring itself is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile (typically an alkene). nih.gov This method allows for high control over the regio- and stereochemistry of the resulting five-membered ring, making it a cornerstone strategy for producing densely functionalized and enantiomerically pure pyrrolidine derivatives. rsc.orgresearchgate.net

| Bioactive Molecule Class | Therapeutic Target/Application | Role of the 3-Fluoropyrrolidine Scaffold | Reference |

|---|---|---|---|

| Fluoropyrrolidine Amides | Dipeptidyl Peptidase IV (DPP-4) Inhibition | Provides a rigid 3D framework for precise active site interactions. | |

| N-Ethylurea Pyrazole Derivatives | Inhibition of Trypanosoma brucei and Trypanosoma cruzi | Serves as a key structural element in dual inhibitors for parasitic diseases. | |

| Urea Derivatives of 2-Aryl-benzothiazoles | Human African Trypanosomiasis (HAT) | Incorporated to enhance potency and drug-like properties of antitrypanosomal agents. | |

| Pyrazolopyridazine Derivatives | Tyrosine Kinase Inhibition | Acts as a chiral building block to confer stereospecific binding and activity. | ossila.com |

Design Principles for Fluorinated Pyrrolidine-Based Scaffolds in Modern Research

The design of bioactive molecules incorporating fluorinated pyrrolidine scaffolds is guided by several key principles that leverage the unique interplay between the heterocyclic ring and the fluorine substituent. These principles allow medicinal chemists to rationally engineer compounds with superior pharmacological profiles.

Q & A

What are the key synthetic methodologies for 3-Ethyl-3-fluoropyrrolidine, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

Synthesis typically involves fluorination of pyrrolidine precursors via nucleophilic substitution or radical-mediated pathways. For example, fluorination at the 3-position can be achieved using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Reaction temperature (0–60°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of fluorinating agents significantly impact yields. Post-synthesis purification often employs column chromatography or recrystallization to isolate the compound from byproducts like unreacted starting materials or dealkylated derivatives .

How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Level: Basic

Methodological Answer:

¹⁹F NMR is critical for confirming fluorination at the 3-position, with chemical shifts typically ranging between -180 to -220 ppm for aliphatic C-F bonds. ¹H-¹³C HSQC and NOESY experiments help distinguish between stereoisomers (e.g., cis/trans configurations of the ethyl group). For example, coupling constants (J values) in ¹H NMR can indicate axial vs. equatorial positioning of substituents on the pyrrolidine ring .

What computational tools are effective for predicting the conformational stability of this compound?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model the compound’s lowest-energy conformers. Fluorine’s electronegativity induces charge polarization, stabilizing specific chair or twist-boat pyrrolidine conformations. Solvent effects can be incorporated via Polarizable Continuum Models (PCM), revealing how polar aprotic solvents like acetonitrile stabilize dipole moments .

How do steric and electronic effects of the ethyl and fluorine groups influence reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The ethyl group introduces steric hindrance, limiting accessibility to the 3-position for electrophiles, while fluorine’s electron-withdrawing effect activates adjacent carbons for nucleophilic attack. For example, Suzuki-Miyaura coupling requires Pd(PPh₃)₄ catalysts to overcome steric barriers, and reaction rates correlate with fluorine’s inductive effect on the pyrrolidine ring’s electron density .

What strategies mitigate contradictions in reported bioactivity data for this compound analogs?

Level: Advanced

Methodological Answer:

Discrepancies in bioactivity often arise from impurities (e.g., residual solvents) or stereochemical inconsistencies. Rigorous QC protocols, including HPLC-MS purity checks (>98%) and enantiomeric resolution via chiral columns, are essential. Comparative studies using isogenic cell lines or standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) reduce variability .

How can X-ray crystallography elucidate the role of this compound in enzyme inhibition?

Level: Advanced

Methodological Answer:

Co-crystallization with target enzymes (e.g., cytochrome P450 isoforms) reveals binding modes. Fluorine often participates in halogen bonding with backbone carbonyls, while the ethyl group occupies hydrophobic pockets. Data collection at synchrotron facilities (λ = 0.9–1.0 Å) enhances resolution for detecting weak interactions. Refinement software like PHENIX models thermal displacement parameters (B-factors) to assess ligand flexibility .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Level: Basic

Methodological Answer:

Batch-to-batch consistency is hindered by exothermic fluorination steps, requiring controlled temperature ramping and inline FTIR monitoring. Flow chemistry systems improve scalability by maintaining optimal reagent mixing and heat dissipation. Post-scale-up, stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways, such as defluorination or oxidation .

How does fluorination impact the compound’s pharmacokinetic properties in vivo?

Level: Advanced

Methodological Answer:

Fluorine enhances metabolic stability by resisting CYP450-mediated oxidation. In rodent models, ³H-labeled this compound shows increased t₁/₂ (4–6 hours vs. 1–2 hours for non-fluorinated analogs). PET imaging with ¹⁸F analogs quantifies blood-brain barrier penetration, leveraging fluorine’s low atomic radius for minimal steric disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.